molecular formula C19H23N7O B2547868 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 1058456-04-4

1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2547868
CAS No.: 1058456-04-4
M. Wt: 365.441
InChI Key: NTXBZDMRAJGGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of triazolopyrimidine . Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities . They have been used as analogs of anticancer drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular formula of this compound is C18H21N7O . The structure includes a triazolopyrimidine core, an ethyl group at the 3-position of the triazolopyrimidine, a piperazine ring attached to the 4-position, and a phenylpropanone moiety attached to the piperazine .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, compounds with similar structures have been used in various chemical reactions. For example, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 351.406 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, and polarizability have been predicted .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds within this chemical family are synthesized through various methods, including the condensation reactions and metal-free synthesis approaches. For example, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an antiviral drug intermediate, highlights the use of supercritical carbon dioxide for solvent-free conditions, showcasing an innovative approach to chemical synthesis (Baklykov et al., 2019). Similarly, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate demonstrates the structural diversity achievable within this chemical family, expanding the toolkit available for researchers in drug design and synthesis (Farghaly & Gomha, 2011).

Biological Activity and Applications

These compounds exhibit a range of biological activities, making them potential candidates for therapeutic applications. The antimicrobial properties of certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives indicate their usefulness in developing new antimicrobials. Studies have shown compounds within this family to possess activity against various microbial strains, underscoring their potential in addressing antibiotic resistance (Abu‐Hashem & Gouda, 2017). Moreover, certain derivatives have been evaluated for their insecticidal efficacy, suggesting applications in agricultural pest management (Fadda et al., 2017).

Biochemical Analysis

Biochemical Properties

1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors, which are essential for cellular signaling and metabolic processes . The compound’s triazole moiety allows it to bind effectively to these biomolecules, influencing their activity and stability . For instance, it has been shown to inhibit certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It binds to the active sites of enzymes, inhibiting their activity and altering downstream signaling pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, which can lead to altered cell function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism involves biotransformation processes, including oxidation and conjugation, which are mediated by cytochrome P450 enzymes . These metabolic pathways influence the compound’s bioavailability and activity within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues depend on its interactions with transport proteins and cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects energy production and apoptosis .

Properties

IUPAC Name

1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-12-10-24(11-13-25)16(27)9-8-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXBZDMRAJGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.